4-bromo-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide
Overview
Description
4-bromo-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, two chlorine atoms, and a pyrazole ring attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzyl group and the bromine atom. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various halides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Chemical Biology: Researchers use it as a tool to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-bromo-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-chloro-N,N-dimethylbenzamide
- 4-bromo-1,2-dichlorobenzene
- 4-bromo-1-fluoro-2-nitrobenzene
Uniqueness
4-bromo-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide is unique due to the presence of both a pyrazole ring and a benzamide structure, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-bromo-N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrCl2N3O/c18-13-4-1-11(2-5-13)17(24)22-15-8-21-23(10-15)9-12-3-6-14(19)7-16(12)20/h1-8,10H,9H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOQSIGGMGUQQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrCl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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